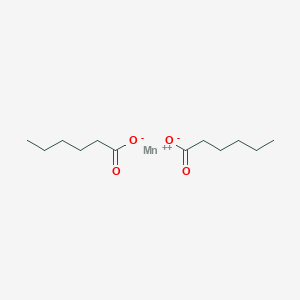
Hexanoic acid, manganese(2+) salt (2:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, manganese(2+) salt (2:1) is a chemical compound that is widely used in scientific research. It is a salt of hexanoic acid and manganese, which is commonly used as a catalyst in various chemical reactions. This compound has been extensively studied due to its potential applications in the field of biochemistry and biotechnology.
Mecanismo De Acción
The mechanism of action of hexanoic acid, manganese(2+) salt (2:1) is not well understood. However, it is believed to act as a Lewis acid catalyst, which facilitates the transfer of electrons in chemical reactions. It may also act as a redox catalyst, which can transfer electrons between different molecules.
Efectos Bioquímicos Y Fisiológicos
Hexanoic acid, manganese(2+) salt (2:1) has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It may also have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it may have neuroprotective effects, which can protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using hexanoic acid, manganese(2+) salt (2:1) in lab experiments is that it is a relatively inexpensive and readily available catalyst. It is also relatively stable and easy to handle. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to predict its behavior in certain chemical reactions.
Direcciones Futuras
There are a number of future directions for research on hexanoic acid, manganese(2+) salt (2:1). One area of interest is the development of new synthetic methods for preparing this compound. Another area of interest is the study of its potential applications in the field of nanotechnology. Additionally, further research is needed to fully understand its mechanism of action and its potential biochemical and physiological effects.
Métodos De Síntesis
The synthesis of hexanoic acid, manganese(2+) salt (2:1) can be achieved through the reaction of hexanoic acid with manganese carbonate or manganese oxide. The reaction is typically carried out in the presence of a solvent such as water or ethanol. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
Hexanoic acid, manganese(2+) salt (2:1) has a wide range of scientific research applications. It is commonly used as a catalyst in various chemical reactions, including the synthesis of organic compounds and the oxidation of alcohols. It is also used as a reagent in the preparation of manganese oxide nanoparticles, which have potential applications in the field of nanotechnology.
Propiedades
Número CAS |
16571-42-9 |
|---|---|
Nombre del producto |
Hexanoic acid, manganese(2+) salt (2:1) |
Fórmula molecular |
C12H22MnO4 |
Peso molecular |
285.24 g/mol |
Nombre IUPAC |
hexanoate;manganese(2+) |
InChI |
InChI=1S/2C6H12O2.Mn/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |
Clave InChI |
NZZPUPSUYCFNAG-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Mn+2] |
SMILES canónico |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Mn+2] |
Otros números CAS |
16571-42-9 |
Números CAS relacionados |
142-62-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B90694.png)








